N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide, also known as BTAA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicine. BTAA has been found to exhibit promising pharmacological properties, making it a promising candidate for the development of new drugs. In
Scientific Research Applications
Antitumor Activity
A study by Yurttaş, Tay, and Demirayak (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems to evaluate their antitumor activity. Compound 10, closely related to the requested compound, demonstrated significant anticancer activity against some cancer cell lines, highlighting the potential of these derivatives in anticancer drug development (Yurttaş, Tay, & Demirayak, 2015).
Metabolic Stability Improvement
In the context of improving metabolic stability, Stec et al. (2011) investigated various 6,5-heterocyclic analogs as alternatives to the benzothiazole ring. Their findings indicated that modifications could lead to enhanced metabolic stability while retaining potent inhibitory activity against PI3Kα and mTOR, critical targets in cancer therapy (Stec et al., 2011).
Anticancer Agents
Nofal et al. (2014) focused on synthesizing new benzimidazole-thiazole derivatives to study their cytotoxic activity against cancerous cell lines. Their work demonstrates the promise of these compounds as anticancer agents, highlighting the therapeutic potential of similar chemical structures (Nofal et al., 2014).
Antibacterial Agents
Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of N-(benzo[d]thiazol-2-yl)acetamide for their antibacterial properties. The compounds exhibited significant activity, indicating their potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Analgesic Activity
Kaplancıklı et al. (2012) synthesized acetamide derivatives to explore their analgesic properties. Their findings suggest that these compounds could be promising candidates for developing new analgesic drugs (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).
Spectroscopic and Computational Studies
Y. Mary and colleagues (2020) conducted spectroscopic and computational studies on bioactive benzothiazolinone acetamide analogs. Their research provides insights into the electronic properties and potential applications of these compounds in dye-sensitized solar cells (DSSCs), showcasing their versatility beyond biomedical applications (Mary et al., 2020).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS2/c19-12-5-7-13(8-6-12)23-10-9-20-18(23)25-11-16(24)22-17-21-14-3-1-2-4-15(14)26-17/h1-10H,11H2,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAULXXIZKBKPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide |
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